molecular formula C14H10ClN3O B12216154 7-Acetamido-1-chlorophenazine CAS No. 23677-12-5

7-Acetamido-1-chlorophenazine

Cat. No.: B12216154
CAS No.: 23677-12-5
M. Wt: 271.70 g/mol
InChI Key: CTRGFAYIWIAIPT-UHFFFAOYSA-N
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Description

7-Acetamido-1-chlorophenazine is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Acetamido-1-chlorophenazine, typically involves several methods. Common approaches include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . For this compound, a specific route involves the condensation of 3-acetamido-1,2-phenylenediamine with appropriate chlorinated precursors under controlled conditions .

Industrial Production Methods: Industrial production of phenazines often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like tetrahydrofuran (THF) and acetic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 7-Acetamido-1-chlorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while substitution reactions can produce various phenazine derivatives .

Scientific Research Applications

7-Acetamido-1-chlorophenazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Acetamido-1-chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in microbial cells. This oxidative stress damages cellular components, ultimately causing cell death. The compound’s ability to intercalate into DNA also contributes to its antitumor activity by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: 7-Acetamido-1-chlorophenazine is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

CAS No.

23677-12-5

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

N-(6-chlorophenazin-2-yl)acetamide

InChI

InChI=1S/C14H10ClN3O/c1-8(19)16-9-5-6-11-13(7-9)17-12-4-2-3-10(15)14(12)18-11/h2-7H,1H3,(H,16,19)

InChI Key

CTRGFAYIWIAIPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=C(C(=CC=C3)Cl)N=C2C=C1

Origin of Product

United States

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